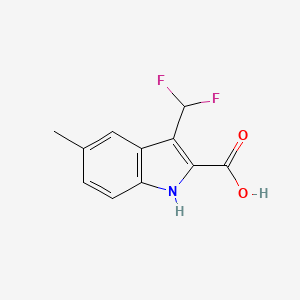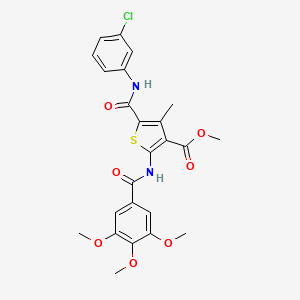
Vanadiumtris(trifluoromethylsulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium tris(bis(trifluoromethanesulfon)imide) is a compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is known for its high thermal stability, strong acidity, and excellent solubility in organic solvents. It is often used in the field of ionic liquids and has applications in energy storage, catalysis, and materials science.
Vorbereitungsmethoden
The synthesis of vanadium tris(bis(trifluoromethanesulfon)imide) typically involves the reaction of vanadium compounds with bis(trifluoromethanesulfon)imide. One common method includes the use of vanadium pentachloride and bis(trifluoromethanesulfon)imide in an organic solvent under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Vanadium tris(bis(trifluoromethanesulfon)imide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The bis(trifluoromethanesulfon)imide ligands can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
Vanadium tris(bis(trifluoromethanesulfon)imide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong acidity and stability.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique properties are being investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including ionic liquids and polymers, due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism by which vanadium tris(bis(trifluoromethanesulfon)imide) exerts its effects is primarily through its strong acidity and ability to stabilize various oxidation states of vanadium. This allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Vanadium tris(bis(trifluoromethanesulfon)imide) is unique compared to other similar compounds due to its combination of high thermal stability, strong acidity, and excellent solubility in organic solvents. Similar compounds include:
Bis(trifluoromethanesulfon)imide: Known for its strong acidity and use in ionic liquids.
Lithium bis(trifluoromethanesulfon)imide: Commonly used in lithium-ion batteries due to its high conductivity and stability.
Trifluoromethanesulfonic acid: Another strong acid with applications in catalysis and organic synthesis.
These compounds share some properties but differ in their specific applications and the nature of their interactions with other molecules.
Eigenschaften
Molekularformel |
C6F18N3O12S6V-3 |
|---|---|
Molekulargewicht |
891.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;vanadium |
InChI |
InChI=1S/3C2F6NO4S2.V/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1; |
InChI-Schlüssel |
QJSSWHUUMNGFIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)











